N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
“N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “this compound” is not available in the resources.Chemical Reactions Analysis
Pyrimidines are known to exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The specific chemical reactions involving “this compound” are not detailed in the available resources.Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities : A study by Akbari et al. (2008) focused on the synthesis of new tetrahydropyrimidine derivatives, including N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide. These compounds were evaluated for their antimicrobial activities, showing significant inhibition on bacterial and fungal growth, indicating their potential as antimicrobial agents (Akbari et al., 2008).
Analgesic Properties Enhancement : Ukrainets et al. (2015) investigated the modification of the pyridine moiety in the molecule to optimize biological properties, focusing on enhancing analgesic properties. The study found that certain modifications led to increased biological activity, particularly in para-substituted derivatives, suggesting potential as new analgesic agents (Ukrainets et al., 2015).
Polymer and Material Science Applications
Aromatic Polyamides and Polyimides : Research by Choi and Jung (2004) on aromatic polyamides containing n-alkylphenylimide units demonstrated enhanced thermal stability and excellent solubility, attributed to thermally stable pendent imido groups and internally plasticizing n-alkyl chains. These findings highlight the compound's relevance in developing materials with specific thermal and solubility properties (Choi & Jung, 2004).
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines, in general, are known to exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . This leads to a reduction in inflammation and associated symptoms.
Biochemical Pathways
Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that they may affect the biochemical pathways associated with inflammation and immune response.
Pharmacokinetics
Some pyrazolo[2,3-d]pyrimidine derivatives have been reported to possess good oral bioavailability , suggesting that this compound might also exhibit favorable pharmacokinetic properties.
Result of Action
Given its potential anti-inflammatory effects , it can be inferred that the compound may help reduce inflammation at the molecular and cellular levels.
Safety and Hazards
Future Directions
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . These provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The specific future directions for “N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” are not detailed in the available resources.
Properties
IUPAC Name |
N-(4-chlorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-2-7-14-18-8-13(16(22)20(14)9-10)15(21)19-12-5-3-11(17)4-6-12/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFGESXVEHCQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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